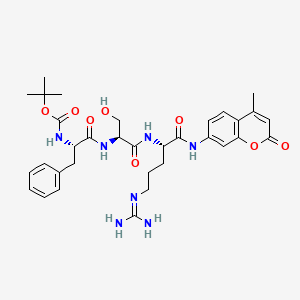

Boc-phe-ser-arg-mca

Descripción general

Descripción

The compound tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide (Boc-phe-ser-arg-mca) is a synthetic peptide substrate used primarily in biochemical assays. It has a molecular formula of C33H43N7O8 and a molecular weight of 665.748 g/mol . This compound is often utilized in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent product upon enzymatic cleavage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

Deprotection Steps: The Boc protecting group is removed using trifluoroacetic acid (TFA) to expose the amino group for the next coupling reaction.

Cleavage and Purification: The final peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS). The crude peptide is then purified by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC and lyophilization, is crucial for obtaining the final product in a stable and usable form .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis and Protease Interactions

Boc-phe-ser-arg-mca undergoes proteolytic cleavage at the arginine residue by serine and cysteine proteases, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This reaction serves as the basis for quantifying enzyme activity in biochemical assays .

Key Enzymes and Specificity

-

Trypsin and Tryptase : Cleave the substrate at the C-terminal arginine, producing AMC fluorescence .

-

Arg-Gingipain : A cysteine protease from Porphyromonas gingivalis that hydrolyzes the substrate with high specificity.

-

ME-2 (Snake Venom Enzyme) : Hydrolyzes this compound, albeit with lower efficiency compared to other substrates like Pro-Phe-Arg-MCA .

Table 1: Kinetic Parameters for Enzymatic Hydrolysis

| Enzyme | Substrate | (μM) | Inhibition Profile |

|---|---|---|---|

| Trypsin | This compound | 30.1 ± 3.8 | Diisopropyl fluorophosphate |

| Arg-Gingipain | This compound | 17.9 ± 1.6 | Leupeptin (strong inhibition) |

| ME-2 | This compound | Not reported | Aprotinin, E-64 (weak) |

Data derived from enzyme kinetics studies .

Solvent Interactions and Solubility

The compound’s reactivity is influenced by solvent composition:

-

DMSO Effects : Higher DMSO concentrations (10% vs. 2%) reduce hydrolysis rates by 30–50% due to substrate aggregation and enzyme inhibition .

-

Precipitation Issues : this compound forms precipitates in low-DMSO buffers (<2%), necessitating optimized solvent systems for assays .

Table 2: Solvent Impact on Hydrolysis Rates

| Substrate | DMSO (%) | Hydrolysis Rate (nmol/L/min) |

|---|---|---|

| This compound | 2 | 50.1 ± 3.9 |

| This compound | 10 | 38.0 ± 5.6 |

Data from kinetic assays in seawater and microbial studies .

Chemical Modifications and Conjugation

This compound is chemically modified for advanced applications:

-

Fluorescent Probes : Conjugation with AMC enables real-time tracking of protease activity in live cells .

-

Drug Development : Incorporation into peptide inhibitors targeting thrombin and factor XIa, with IC values in the nanomolar range .

Mechanistic Insight :

The compound’s tert-butyloxycarbonyl (Boc) group enhances stability during synthesis, while the AMC fluorophore allows sensitive detection of enzymatic cleavage .

Aplicaciones Científicas De Investigación

Enzyme Assays

Boc-phe-ser-arg-mca serves as a substrate for measuring the activity of serine proteases. Upon cleavage by these enzymes, it releases a fluorescent group, 7-amino-4-methylcoumarin (AMC), which can be quantified using fluorescence spectroscopy. This method allows researchers to assess the enzymatic activity in various biological samples and evaluate the efficacy of protease inhibitors.

Table 1: Summary of Enzyme Activity Measurement

| Enzyme | Substrate | Fluorescent Product | Detection Method |

|---|---|---|---|

| Trypsin | This compound | 7-amino-4-methylcoumarin | Fluorescence Spectroscopy |

| Tryptase | This compound | 7-amino-4-methylcoumarin | Fluorescence Spectroscopy |

| Kallikreins | This compound | 7-amino-4-methylcoumarin | Fluorescence Spectroscopy |

Biochemical Research

The compound is extensively utilized in biochemical assays to study enzyme kinetics and inhibition. It has been demonstrated that this compound interacts effectively with trypsin-like serine proteases, providing insights into enzyme-substrate interactions and specificity.

Case Study: Inhibition Studies

Inhibition studies have shown that this compound can be hydrolyzed by serine proteases present in human skin, highlighting its role in physiological processes such as desquamation. The hydrolytic activity was inhibited by serine protease inhibitors like diisopropyl fluorophosphate and aprotinin, indicating its potential use in studying skin-related enzymatic functions .

Drug Development

This compound is also pivotal in pharmaceutical research for designing new drugs targeting specific enzymes or receptors. Its structure allows for easy incorporation into peptide chains, enhancing the synthesis of therapeutic agents.

Applications in Drug Design

- Targeting Serine Proteases: The compound's ability to selectively interact with serine proteases makes it an ideal candidate for developing drugs aimed at modulating these enzymes' activities.

- Fluorescent Probes: Its fluorescent properties enable the creation of probes that can visualize cellular activities, aiding in drug screening and development processes .

Protein Engineering

In protein engineering, this compound can be incorporated into proteins to modify their function or stability. This application is significant for developing more effective biocatalysts or therapeutic proteins.

Cellular Effects and Mechanisms

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The molecular mechanism involves its binding to the active site of serine proteases, leading to the cleavage of the peptide bond at the arginine residue and subsequent release of the fluorescent AMC moiety .

Table 2: Summary of Cellular Interactions

| Cellular Process | Mechanism |

|---|---|

| Inflammation | Cleavage by trypsin and tryptase |

| Tissue Remodeling | Interaction with kallikreins |

| Immune Response | Substrate for serine proteases |

Mecanismo De Acción

The mechanism of action of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide involves its recognition and cleavage by serine proteases. These enzymes bind to the peptide substrate and catalyze the hydrolysis of the peptide bond, resulting in the release of the fluorescent product. The molecular targets include the active sites of serine proteases, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage reaction .

Comparación Con Compuestos Similares

Similar Compounds

Z-Phe-Arg-MCA: Another peptide substrate used for trypsin-like proteases.

Suc-Leu-Leu-Val-Tyr-MCA: A substrate for chymotrypsin.

Boc-Val-Pro-Arg-MCA: Used for studying thrombin activity.

Uniqueness

Tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide is unique due to its specific sequence, which makes it an ideal substrate for certain serine proteases. Its ability to release a highly fluorescent product upon cleavage allows for sensitive and accurate detection of enzyme activity .

Actividad Biológica

Boc-Phe-Ser-Arg-MCA (Boc = tert-butyloxycarbonyl, MCA = 4-methylcoumaryl-7-amide) is a synthetic peptide substrate widely used in biochemical research to study proteolytic enzymes. This compound serves as a substrate for various proteases, particularly cysteine proteases, and its hydrolysis can be indicative of enzyme activity. The biological activity of this compound has been explored in various contexts, including plant biotechnology and microbiological studies.

1. Proteolytic Activity and Enzyme Specificity

This compound has been shown to be hydrolyzed by specific proteases, indicating its utility in enzyme assays. Notably, research has identified that the hydrolysis of this compound is inhibited by leupeptin, a known cysteine protease inhibitor, while showing weak inhibition by E-64. This suggests that the enzyme responsible for hydrolyzing this compound is likely a cysteine protease with an alkaline pH optimum .

Table 1: Enzyme Inhibition Profiles for this compound

| Inhibitor | Inhibition Strength |

|---|---|

| Leupeptin | Strong |

| E-64 | Weak |

| Pepstatin A | None |

| 1,10-Phenanthroline | None |

| PMSF | None |

2. Application in Plant Biotechnology

Research into the differentiation of tracheary elements (TE) in Zinnia cells has demonstrated that this compound can serve as a substrate to study endopeptidase activities induced during this process. The hydrolyzing activity was observed to peak during specific culture conditions conducive to TE differentiation, highlighting the role of this peptide in understanding plant developmental biology .

3. Microbial Studies

In microbial contexts, this compound has been utilized to assess extracellular aminopeptidase production among bacterial strains. The results indicated that while some strains exhibited significant aminopeptidase activity, the hydrolysis of Boc-Phe-Ser-Thr-Arg-MCA was notably weak, suggesting varying levels of proteolytic activity among different microbial species .

Case Study 1: Zinnia Cell Differentiation

A study investigated the enzymatic activities associated with TE differentiation using this compound as a substrate. The findings revealed that the hydrolyzing activity was significantly induced under differentiation-inductive conditions, suggesting its potential role as a marker for protease activity during plant development .

Case Study 2: Bacterial Aminopeptidase Production

In another study focused on marine bacteria isolated from the Seto Inland Sea, researchers assessed the production of extracellular aminopeptidases using various MCA substrates including this compound. The results indicated distinct profiles of enzymatic activity that could be correlated with nutrient availability and bacterial growth conditions .

5. Conclusion

This compound serves as an important tool in biochemical research for studying proteolytic enzymes across different biological systems. Its specificity for cysteine proteases and its application in both plant and microbial studies highlight its versatility and significance in understanding enzymatic processes.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJMNJZJBEYLQ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994332 | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-90-2 | |

| Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boc-Phe-Ser-Arg-MCA and what is it used for in research?

A1: this compound (tert-Butyloxycarbonyl-phenylalanyl-seryl-arginine-4-methylcoumaryl-7-amide) is a synthetic peptide commonly used as a fluorogenic substrate in scientific research. It helps researchers study enzymes called trypsin-like serine proteases.

Q2: How does this compound work as a substrate for trypsin-like serine proteases?

A2: These proteases cleave the peptide bond between arginine and MCA. This cleavage releases the MCA molecule, which becomes highly fluorescent in solution. By measuring the fluorescence intensity, researchers can quantify the protease activity. [, , ]

Q3: Why is this compound a preferred substrate choice for studying these proteases?

A3: Several reasons make it a good choice:

- Specificity: It shows high specificity towards trypsin-like serine proteases, meaning it is primarily cleaved by these enzymes and not others. [, , ]

- Sensitivity: The fluorescence-based detection of cleaved MCA is very sensitive, allowing researchers to detect even small amounts of protease activity. [, ]

Q4: Can you give examples of specific applications of this compound in research?

A4: The papers you provided highlight several applications:

- Enzyme purification: Researchers used this substrate to track trypsin-like protease activity during purification from different sources like mouse spleen, carp hepatopancreas, and Pacific white shrimp. [, , ]

- Characterization of novel proteases: By analyzing the cleavage of this compound, researchers identified and characterized new trypsin-like proteases in various organisms, including a novel cysteine protease with an alkaline pH optimum in Zinnia cells. []

- Investigating physiological roles: The presence of mature HAT (human airway trypsin-like protease) in saliva was confirmed using this substrate, providing insights into its potential roles in oral health. []

- Reverse zymography: Researchers utilized this substrate for a technique called reverse zymography, which enables the detection and characterization of protease inhibitors directly in gels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.